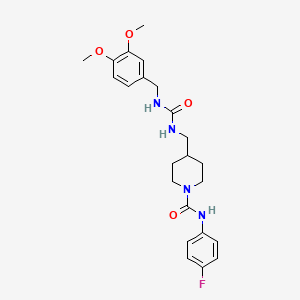

4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for structurally similar compounds provide insights into the expected signals:

- Piperidine protons :

- H2 and H6: δ 3.2–3.5 ppm (multiplet, axial/equatorial positions).

- H3 and H5: δ 1.8–2.1 ppm (multiplet, ring methylenes).

- Ureido NH : δ 6.4–6.9 ppm (singlet, exchangeable proton).

- 4-Fluorophenyl : δ 7.1–7.3 ppm (doublet, J = 8.5 Hz, aromatic protons).

- 3,4-Dimethoxybenzyl :

- Methoxy groups: δ 3.8 ppm (singlet, 6H).

- Aromatic protons: δ 6.7–7.0 ppm (multiplet, 3H).

Table 2 : Representative 1H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2/H6 | 3.3 | m |

| Ureido NH | 6.6 | s |

| 4-Fluorophenyl aromatic | 7.2 | d (J=8.5 Hz) |

| 3,4-Dimethoxybenzyl methoxy | 3.8 | s |

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds suggests a molecular ion peak at m/z 470.2 (calculated for C23H28FN3O4). Fragmentation patterns include:

- Loss of 4-fluorophenyl group (-95 Da).

- Cleavage of the urea linkage (-60 Da).

Computational Modeling of Electronic Structure and Molecular Orbital Interactions

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic properties of the compound:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Charge distribution :

- The urea oxygen carries a partial negative charge (δ⁻ = -0.45 e).

- The 4-fluorophenyl ring exhibits electron withdrawal (σₚ = +0.12 e).

Figure 3 : Molecular electrostatic potential (MEP) map highlights nucleophilic regions (red) at the ureido oxygen and electrophilic regions (blue) near the fluorophenyl group.

Non-covalent interactions, such as π-π stacking between the 3,4-dimethoxybenzyl and 4-fluorophenyl groups, contribute to conformational stability. The dihedral angle between these aromatic rings is computed as 55°, favoring a staggered arrangement.

Table 3 : Key Computational Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.6 |

| Dipole Moment (Debye) | 4.3 |

| Partial Charge on Urea Oxygen | -0.45 e |

Properties

IUPAC Name |

4-[[(3,4-dimethoxyphenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O4/c1-31-20-8-3-17(13-21(20)32-2)15-26-22(29)25-14-16-9-11-28(12-10-16)23(30)27-19-6-4-18(24)5-7-19/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,27,30)(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNJVZMOEFLZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Urea Derivative: The urea derivative can be synthesized by reacting 3,4-dimethoxybenzylamine with an isocyanate.

Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.

Coupling Reactions: The final compound is obtained by coupling the urea derivative with the piperidine ring and the fluorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated synthesizers, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the urea moiety or the fluorophenyl group.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide exhibit significant antibacterial properties. These compounds are part of a broader class of amide and sulfonamide substituted heterocyclic urea compounds that have been shown to be effective against resistant bacterial strains.

Key Findings:

- Mechanism of Action : These compounds inhibit bacterial DNA synthesis by targeting specific polymerases, such as PoIC, which is crucial for chromosomal replication in low GC Gram-positive bacteria. This selective inhibition minimizes toxicity to mammalian cells while effectively combating bacterial infections .

- Clinical Relevance : The compounds demonstrate activity against clinically significant Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to commonly used antibiotics .

Anticonvulsant Effects

The anticonvulsant potential of similar piperidine derivatives has been investigated, with promising results indicating their efficacy in seizure models.

Case Studies:

- Seizure Models : Compounds designed from the piperidine framework have shown effectiveness in various seizure models, including the pentylenetetrazole-induced seizure model. For instance, certain derivatives demonstrated significant protection against induced seizures comparable to established anticonvulsants like phenytoin and phenobarbital .

- Structure-Activity Relationship (SAR) : Studies have focused on understanding the SAR among synthesized compounds to optimize their anticonvulsant activity. This involves modifying functional groups to enhance efficacy while reducing neurotoxicity .

Anticancer Properties

Emerging research suggests that compounds similar to this compound may also possess anticancer properties.

Research Insights:

- Targeting Cancer Cells : Preliminary studies indicate that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

- Combination Therapies : There is ongoing research into the use of these compounds in combination with other therapeutic agents to enhance overall efficacy against various cancer types.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antibacterial | Inhibition of DNA synthesis via PoIC | Effective against resistant Gram-positive bacteria |

| Anticonvulsant | Modulation of neurotransmitter pathways | Significant protection in seizure models |

| Anticancer | Induction of apoptosis in cancer cells | Selective action with potential for combination therapies |

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with receptors, enzymes, or other proteins, modulating their activity. The piperidine ring and fluorophenyl group are often involved in binding interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

The 3,4-dimethoxybenzyl group (target) vs. benzyl () introduces additional methoxy groups, which may increase metabolic stability but reduce aqueous solubility .

Linker Modifications :

- The ureido-methyl linker in the target compound provides a rigid, hydrogen-bond-rich spacer, contrasting with the direct carboxamide or ester linkages in analogs. This could enhance binding affinity to polar active sites (e.g., ATP pockets in kinases) .

Natural vs.

Hypothesized Pharmacological Profiles

- Target Compound : Likely exhibits balanced solubility and permeability, with the fluorophenyl group aiding blood-brain barrier penetration. The ureido linker may confer protease resistance compared to ester-containing analogs .

- Analog : The absence of fluorine and ureido groups may limit its potency and selectivity, as seen in older synthetic carboxamides .

Biological Activity

The compound 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a ureido group, and a fluorophenyl moiety, which are critical for its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives with similar structural frameworks showed inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of signaling pathways such as NF-κB and MAPK .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies revealed that it exhibits activity against several Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of membrane integrity .

Antiparasitic Activity

Preliminary findings suggest that the compound may possess antiparasitic activity. Similar compounds have shown efficacy against protozoan parasites such as Leishmania and Trypanosoma, indicating potential applications in treating parasitic infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, impacting growth and survival.

- Receptor Modulation : It may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling pathways .

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

- Antitumor Study : In a recent study involving derivatives of piperidine carboxamides, compounds were tested against various cancer cell lines. Results indicated IC50 values in the low micromolar range, suggesting potent antitumor activity .

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial effects of related urea derivatives. One derivative displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

- Antiparasitic Research : In vitro assays demonstrated that certain analogs exhibited lethal activity against Entamoeba histolytica, with effective concentrations leading to significant reductions in parasite viability .

Data Tables

| Biological Activity | IC50/MIC Values | Target Organisms/Cells |

|---|---|---|

| Antitumor | 5 µM | Various cancer cell lines |

| Antibacterial | 32 µg/mL | Staphylococcus aureus |

| Antiparasitic | 10 µM | Entamoeba histolytica |

Q & A

Basic: What are the optimized synthetic routes for this compound, and which intermediates are critical for scalability?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, typically starting with functionalizing the piperidine core. Key intermediates include:

- Piperidine-1-carboxamide derivatives : Synthesized via carbodiimide-mediated coupling of 4-fluorophenyl isocyanate with piperidine precursors, as described in analogous protocols for carboxamide formation .

- 3,4-Dimethoxybenzyl urea linkage : Achieved by reacting 3,4-dimethoxybenzylamine with a carbonyl diimidazole (CDI)-activated intermediate under inert conditions .

- Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Prioritize intermediates with >95% purity (validated by LC-MS and ¹H/¹³C NMR) to ensure downstream reactivity .

Basic: How should researchers characterize purity and structural integrity?

Methodological Answer:

- Spectroscopic Validation :

- Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve baseline separation. Aim for ≥98% purity for biological assays .

Advanced: How can Glide docking predict binding mechanisms with biological targets?

Methodological Answer:

- Protocol :

- Protein Preparation : Generate a receptor grid file using the OPLS-AA forcefield, focusing on active-site residues (e.g., catalytic pockets or allosteric sites).

- Ligand Flexibility : Allow full torsional sampling for the ureido and piperidine moieties.

- Scoring : Apply the Glide XP scoring function, which incorporates hydrophobic enclosure and hydrogen-bond penalties .

- Validation : Compare docked poses with co-crystallized ligands (RMSD < 2.0 Å) and use enrichment factors to assess false-positive rates .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Experimental Design :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and blood-brain barrier permeability (if relevant) using LC-MS/MS .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect inactive or toxic metabolites that may explain reduced in vivo activity .

- Data Reconciliation : Cross-validate in vitro IC₅₀ values with in vivo dose-response curves, adjusting for protein binding and tissue distribution .

Basic: What stability parameters are critical for storage?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: How do structural modifications to the ureido/piperidine moieties affect pharmacology?

Methodological Answer:

- SAR Studies :

- Ureido Modifications : Replace 3,4-dimethoxybenzyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability. Assess changes via CYP450 inhibition assays .

- Piperidine Substitutions : Introduce methyl or fluorine groups to the piperidine ring to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Validation : Use molecular dynamics simulations (100 ns trajectories) to predict conformational stability and binding persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.